molecular formula C12H14BrClN2O3S B10964026 (5-Bromo-2-chlorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone

(5-Bromo-2-chlorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B10964026
M. Wt: 381.67 g/mol
InChI Key: PTHVKFSZANEAHT-UHFFFAOYSA-N
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Description

“(5-Bromo-2-chlorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone” is a heterocyclic compound that combines various functional groups. Let’s break down its name:

    (5-Bromo-2-chlorophenyl): This part refers to the aromatic ring containing both bromine and chlorine substituents.

    [4-(methylsulfonyl)piperazin-1-yl]: The piperazine ring, substituted with a methylsulfonyl group, is attached to the phenyl ring.

    methanone: The carbonyl group (C=O) at the end of the structure indicates that it is a ketone.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is via nucleophilic substitution reactions. For example:

    Bromination and Chlorination: Start with 2-chlorophenol and brominate it at the 5-position to obtain 5-bromo-2-chlorophenol.

    Piperazine Derivatization: React 5-bromo-2-chlorophenol with piperazine, introducing the methylsulfonyl group.

    Ketone Formation: Finally, convert the resulting intermediate into the ketone by oxidation.

Industrial Production:: Industrial-scale production methods may involve more efficient and scalable processes, but detailed information on large-scale synthesis is proprietary.

Chemical Reactions Analysis

Reactions::

    Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions due to the electron-rich aromatic system.

    Oxidation and Reduction: The ketone group can be oxidized or reduced under appropriate conditions.

    Substitution and Elimination: Various reagents can replace functional groups or eliminate them.

Major Products::

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction of Ketone: Reduction of the ketone group leads to the alcohol derivative.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Drug Discovery: Its unique structure makes it valuable for drug discovery programs.

Biology and Medicine::

    Biological Activity: Investigate its effects on cellular processes, receptors, and enzymes.

    Pharmacology: Explore its potential as an antiviral, anti-inflammatory, or anticancer agent.

Industry::

    Fine Chemicals: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare this compound’s structure, reactivity, and biological properties with related molecules to highlight its uniqueness.

Remember that research in this field is ongoing, and scientists continually explore novel applications for compounds like "(5-Bromo-2-chlorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone."

Properties

Molecular Formula

C12H14BrClN2O3S

Molecular Weight

381.67 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H14BrClN2O3S/c1-20(18,19)16-6-4-15(5-7-16)12(17)10-8-9(13)2-3-11(10)14/h2-3,8H,4-7H2,1H3

InChI Key

PTHVKFSZANEAHT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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